True Blue Chloride
Overview
Description
True Blue is a fluorescent neuronal retrograde tracer that labels the nucleus, nucleolus, cell body, proximal dendrites, and axons of neurons. It displays excitation/emission maxima of 373/404 nm, respectively.
Mechanism of Action
Target of Action
True Blue Chloride, also known as 2,2′-(1,2-ethenediyl)bis-dihydrochloride dihydrochloride or 5-Benzofurancarboximidamide , is a UV light-excitable, divalent cationic dye . It primarily targets the cytoplasm of cells, staining it with blue fluorescence . This makes it a valuable tool in cellular imaging and immunohistochemical processing .
Mode of Action
The compound interacts with its targets by binding to them and emitting fluorescence when excited by UV light . This fluorescence allows for the visualization of the cytoplasm, aiding in various biological and medical research applications .
Biochemical Pathways
It is known that chloride ions play a crucial role in various cellular functions, including fluid balance, cell signaling, and muscle function
Pharmacokinetics
These typically involve absorption and distribution throughout the body, followed by metabolism and eventual excretion .
Result of Action
The primary result of this compound’s action is the staining of the cytoplasm with blue fluorescence . This allows for the visualization of cellular structures and processes, aiding in various research applications. The compound shows stability in immunohistochemical processing, making it a reliable tool for such purposes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of UV light is necessary for the compound to exhibit its fluorescent properties . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other chemical substances
Properties
IUPAC Name |
2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2.2ClH/c21-19(22)11-1-5-17-13(7-11)9-15(25-17)3-4-16-10-14-8-12(20(23)24)2-6-18(14)26-16;;/h1-10H,(H3,21,22)(H3,23,24);2*1H/b4-3+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZFMHDDZRBTFH-CZEFNJPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(O2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71431-30-6 | |
Record name | (E)-2,2'-Vinylenedi-1-benzo(b)furane-5-carboxamidine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071431306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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